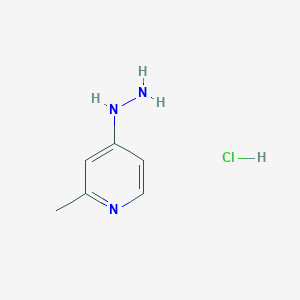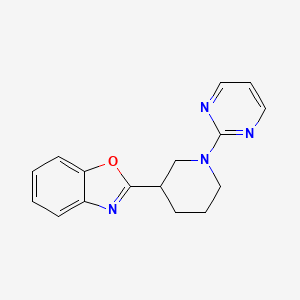
4-Hydrazinyl-2-methylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydrazinyl-2-methylpyridine hydrochloride is a pyridine derivative with potential interest in various chemical synthesis and research areas due to its unique structural and chemical properties. The compound serves as a versatile building block in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of pyridine derivatives, including 4-Hydrazinyl-2-methylpyridine hydrochloride, often involves novel protocols starting from chloro or nitro precursors. An example includes the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, showcasing the methodology that could be adapted for 4-Hydrazinyl-2-methylpyridine hydrochloride (Tranfić et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds indicates supramolecular structures containing hydrogen bonds and C-H⋯O interactions, determined via X-ray diffraction and spectroscopic methods. These studies provide insights into the non-covalent interactions stabilizing the structure of 4-Hydrazinyl-2-methylpyridine hydrochloride derivatives (Morales-Toyo et al., 2020).
Chemical Reactions and Properties
Pyridine derivatives, including 4-Hydrazinyl-2-methylpyridine hydrochloride, participate in various chemical reactions, forming complex structures and demonstrating a range of chemical behaviors. For instance, reactions with salicylaldehyde derivatives or carbon disulfide can yield diverse products, indicative of the compound's reactivity and utility in synthesis (Ershov et al., 2018).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Hydrazinyl-2-methylpyridine hydrochloride is used in the synthesis of a variety of heterocyclic compounds. For instance, it's involved in the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones, 4-arylamino-1H-furo[3,4-c]-pyridines, and pyrazolo[3,4-b]pyridine, indicating its utility in creating complex molecular structures in chemistry (Arustamova & Piven, 2013).
Antiviral Activity
Some derivatives of 4-Hydrazinyl-2-methylpyridine have been synthesized and evaluated for antiviral activity against the hepatitis A virus (HAV). One of the derivatives, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1,2,4]triazine-3(4H)-thione, demonstrated significant activity against HAV, showcasing the potential of this compound in the development of antiviral medications (Flefel et al., 2017).
Spectroscopy and Structural Analysis
4-Hydrazinyl-2-methylpyridine derivatives are also used in spectroscopy and structural analysis. One study involved X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and UV–vis absorption and fluorescence spectroscopy to investigate the structural and spectral properties of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile (Tranfić et al., 2011).
In Vitro Anticancer and Antibacterial Studies
The metal complexes of a pyridine derivative ligand derived from 2-hydrazinyl-4-methyl-6-phenylpyridine-3-carbonitrile have been synthesized and characterized, showcasing in vitro cytotoxicity against carcinoma cell lines and antibacterial activities against pathogenic bacterial strains. This demonstrates the potential of these compounds in cancer therapy and bacterial infection control (Chaitanya et al., 2022).
Insecticidal Activity
Some derivatives of 4-Hydrazinyl-2-methylpyridine are involved in the synthesis of compounds with insecticidal activity. One study describes the synthesis of 1,3,4-oxadiazoles derived from 2-Chloropyridine-5-acetic Acid, showcasing the potential of these compounds in pest control (Holla et al., 2004).
properties
IUPAC Name |
(2-methylpyridin-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-4-6(9-7)2-3-8-5;/h2-4H,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUNVXSPCRUSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-2-methylpyridine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)


![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)


![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)